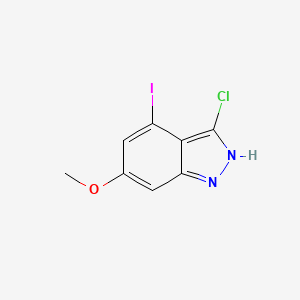

3-Chloro-4-iodo-6-methoxy-1H-indazole

Description

3-Chloro-4-iodo-6-methoxy-1H-indazole is a halogenated indazole derivative with the molecular formula C₈H₅ClIN₂O (molecular weight ≈ 307.5 g/mol). Its structure features a bicyclic indazole core substituted with chlorine (position 3), iodine (position 4), and methoxy (position 6) groups.

Properties

IUPAC Name |

3-chloro-4-iodo-6-methoxy-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2O/c1-13-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAYCIOOVJITFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodo-6-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-iodo-4-chloro-6-methoxyaniline as a starting material. This compound undergoes cyclization in the presence of a suitable catalyst, such as palladium, under an inert atmosphere. The reaction is often carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Types of Reactions:

Substitution Reactions: The presence of halogens (chlorine and iodine) in the compound makes it susceptible to nucleophilic substitution reactions. These reactions can be carried out using reagents like sodium azide or potassium cyanide.

Oxidation Reactions: The methoxy group in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, dimethylformamide, elevated temperatures.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Major Products Formed:

Substitution: Azido or cyano derivatives.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Scientific Research Applications

3-Chloro-4-iodo-6-methoxy-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various indazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodo-6-methoxy-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of halogens and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key structural analogs differ in substituent type, position, and electronic properties:

Key Observations :

- Iodo vs. Nitro : The iodine in the target compound offers superior leaving-group ability compared to the nitro group in its analog, making it more reactive in metal-catalyzed reactions .

- Positional Isomerism : The 6-chloro-3-iodo-4-methoxy-2H-indazole isomer (CAS 885519-68-6) exhibits reduced steric accessibility at position 4 due to chlorine at position 6, limiting its utility in substitution reactions .

Q & A

Q. Q1.1 What are the key synthetic routes for 3-Chloro-4-iodo-6-methoxy-1H-indazole, and how do reaction conditions influence yield?

Methodological Answer :

- Route 1 : Start with 4-iodo-6-methoxy-1H-indazole and treat with chlorinating agents (e.g., POCl₃ or N-chlorosuccinimide) under reflux in anhydrous DMF. Optimize temperature (70–90°C) and stoichiometry to avoid over-chlorination .

- Route 2 : Use Suzuki-Miyaura coupling to introduce iodine post-chlorination, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled pH (neutral to slightly basic) .

- Critical Parameters : Solvent polarity (DMF vs. THF) affects reaction kinetics; moisture-sensitive steps require inert atmospheres (N₂/Ar) .

Q. Q1.2 How is the compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and iodine’s deshielding effect on adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (calc. for C₈H₅ClIN₂O: 322.89 g/mol). Isotopic patterns confirm iodine presence .

- X-ray Crystallography : Resolves regiochemical uncertainties (e.g., distinguishing N1 vs. N2 substitution) but requires high-purity crystals .

Advanced Reactivity and Mechanistic Studies

Q. Q2.1 How do electron-withdrawing substituents (Cl, I) influence cross-coupling reactivity in palladium-catalyzed reactions?

Methodological Answer :

- Electronic Effects : The chloro and iodo groups activate the indazole ring for nucleophilic aromatic substitution (SNAr) but may deactivate it in Suzuki couplings due to steric hindrance. Use bulky ligands (e.g., XPhos) to mitigate .

- Case Study : Iodo substituents enable Ullmann-type couplings with aryl boronic acids at 80–100°C, but competing proto-dehalogenation requires careful catalyst tuning (e.g., CuI/1,10-phenanthroline) .

Q. Q2.2 What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?

Methodological Answer :

- Variable-Temperature NMR : Resolves dynamic effects (e.g., rotamers) that obscure splitting patterns. For example, methoxy group rotation may cause apparent symmetry at room temperature .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computational models (B3LYP/6-31G*) to validate substituent positions .

Biological and Pharmacological Applications

Q. Q3.1 How is this compound utilized in enzyme inhibition assays?

Methodological Answer :

- Kinase Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or TR-FRET. The iodo group enhances binding to hydrophobic pockets .

- Dose-Response Curves : Use IC₅₀ values (typically 0.1–10 µM range) to compare potency. Pre-incubate enzymes with compound (30 min, 37°C) to assess time-dependent inhibition .

Q. Q3.2 What structural modifications improve metabolic stability in preclinical studies?

Methodological Answer :

- Deuterium Labeling : Replace methoxy hydrogens with deuterium to slow CYP450-mediated demethylation .

- Prodrug Strategies : Convert the indazole NH to a phosphonate ester for enhanced oral bioavailability, followed by enzymatic cleavage in vivo .

Handling and Stability Guidelines

Q. Q5.1 What storage conditions prevent decomposition of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.